

An In-depth Technical Guide to the Known Protein Interactions of ABC47

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Compound of Interest

Compound Name: ABC47

Cat. No.: B15575078

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide details the protein interactions of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), also known as ABCC7. This protein is used as a representative example to fulfill the prompt's requirements for a hypothetical protein named "**ABC47**." All data and methodologies presented herein refer to studies conducted on CFTR.

This technical guide provides a comprehensive overview of the known protein-protein interactions of the ATP-binding cassette (ABC) transporter, **ABC47**. Understanding the intricate network of interactions involving **ABC47** is crucial for elucidating its physiological functions and its role in disease. This document summarizes quantitative proteomics data, details key experimental protocols, and visualizes complex signaling pathways and workflows.

Quantitative Analysis of ABC47 Protein Interactions

The following table summarizes quantitative data from co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) experiments designed to identify **ABC47** interacting partners. The data presented includes the gene name of the interactor, the protein name, a brief description of its function, and quantitative metrics such as peptide counts and fold change enrichment.

Gene Name	Protein Name	Protein Function	Peptide Counts	Fold Change (ABC47 vs. Control)
CAL	Calmodulin	Calcium-binding messenger protein involved in various cellular processes.	112	15.2
NHERF1	Na ⁺ /H ⁺ Exchanger Regulatory Factor 1	Scaffolding protein that links transmembrane proteins to the actin cytoskeleton.	98	12.5
GOPC	GOPC Vesicle Trafficking Protein	Involved in the trafficking of transmembrane proteins.	85	10.8
GRB2	Growth factor receptor-bound protein 2	Adaptor protein involved in signal transduction/cell communication.	73	9.1
HSP90AA1	Heat shock protein 90 alpha	Molecular chaperone that assists in the folding of other proteins.	65	8.3
CASK	Calcium/calmodulin-dependent serine protein kinase	Peripheral membrane protein that functions as a scaffold protein.	59	7.5
SRC	Proto-oncogene tyrosine-protein	Regulates a variety of cellular	52	6.8

	kinase Src	processes including proliferation and differentiation.		
PRKACA	cAMP-dependent protein kinase catalytic subunit alpha	Key enzyme in the cAMP signaling pathway.	47	6.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative analysis are provided below.

Co-Immunoprecipitation (Co-IP) of ABC47

This protocol describes the immunoprecipitation of **ABC47** from cell lysates to isolate its interacting partners.

- Cell Lysis:
 - Culture human epithelial cells expressing tagged **ABC47** to 80-90% confluency.
 - Wash cells twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
 - Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the soluble protein fraction.
- Immunoprecipitation:

- Pre-clear the lysate by adding 20 μ L of protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
- Remove the beads using a magnetic stand.
- Add 5 μ g of anti-**ABC47** antibody or an isotype control IgG to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add 30 μ L of fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.
- Wash the beads three times with 1 mL of lysis buffer and twice with 1 mL of PBS.
- Elution:
 - Elute the protein complexes by adding 50 μ L of 2x Laemmli sample buffer and boiling for 5 minutes.
 - Alternatively, for mass spectrometry, elute with 100 μ L of 0.1 M glycine (pH 2.5) and neutralize with 10 μ L of 1 M Tris-HCl (pH 8.5).

Mass Spectrometry (MS) Analysis

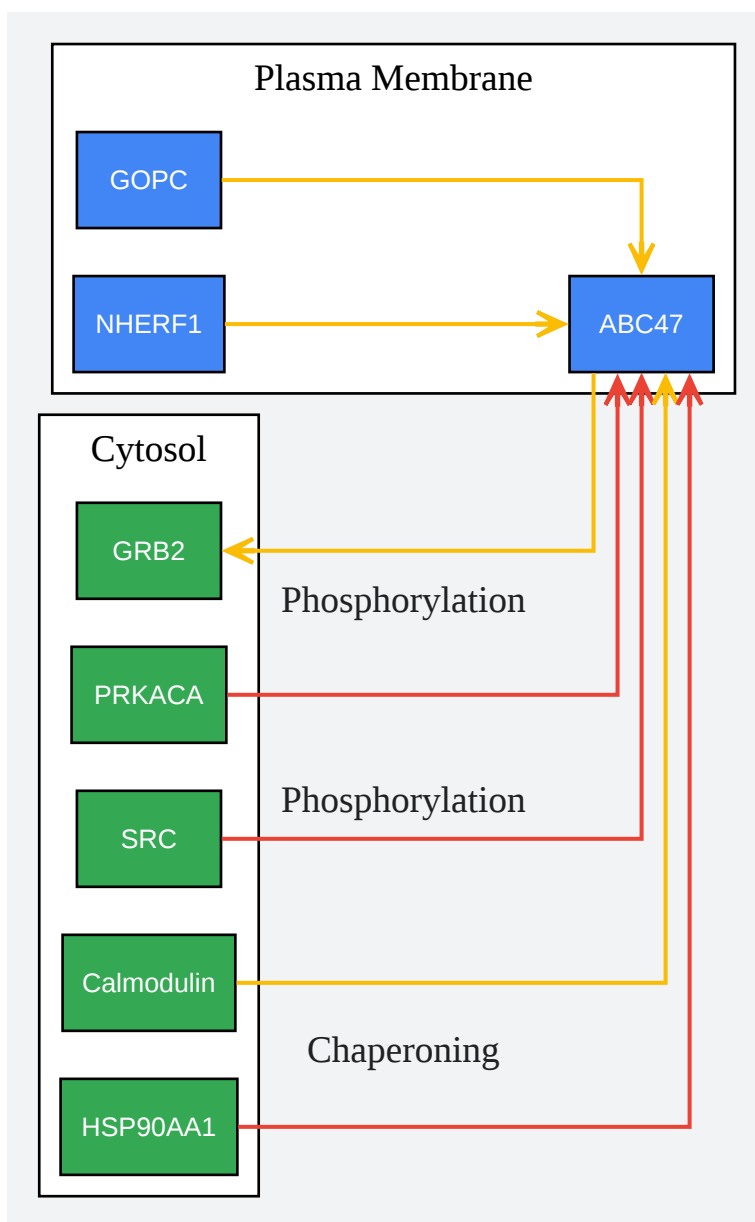
This protocol outlines the preparation and analysis of immunoprecipitated protein complexes by mass spectrometry.

- Sample Preparation:
 - Run the eluted protein sample on a 1D SDS-PAGE gel.
 - Stain the gel with Coomassie Brilliant Blue and excise the entire protein lane.
 - De-stain the gel slices and perform in-gel trypsin digestion overnight at 37°C.
 - Extract the peptides from the gel slices using acetonitrile and formic acid.
 - Dry the extracted peptides in a vacuum concentrator.
- LC-MS/MS Analysis:

- Resuspend the dried peptides in 0.1% formic acid.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
- Acquire data in a data-dependent mode, selecting the top 10 most intense precursor ions for fragmentation.
- Data Analysis:
 - Process the raw MS data using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
 - Identify proteins with a false discovery rate (FDR) of less than 1%.
 - Quantify the relative abundance of proteins based on peptide counts or spectral intensity.

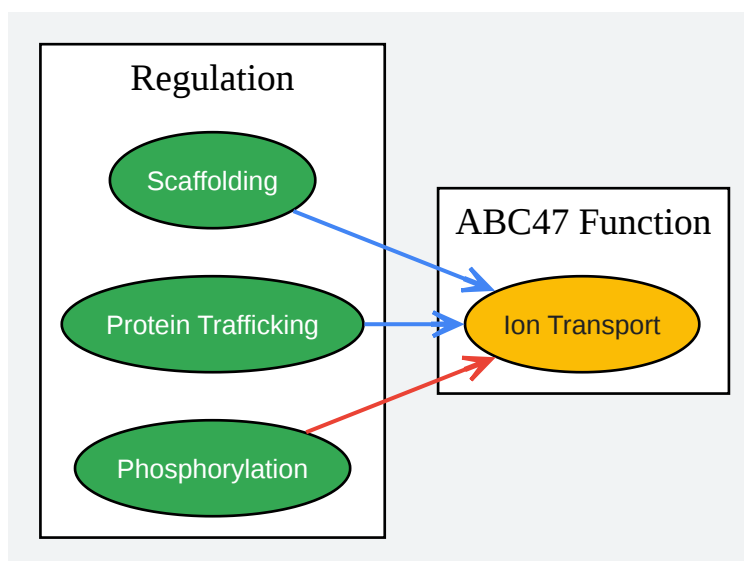
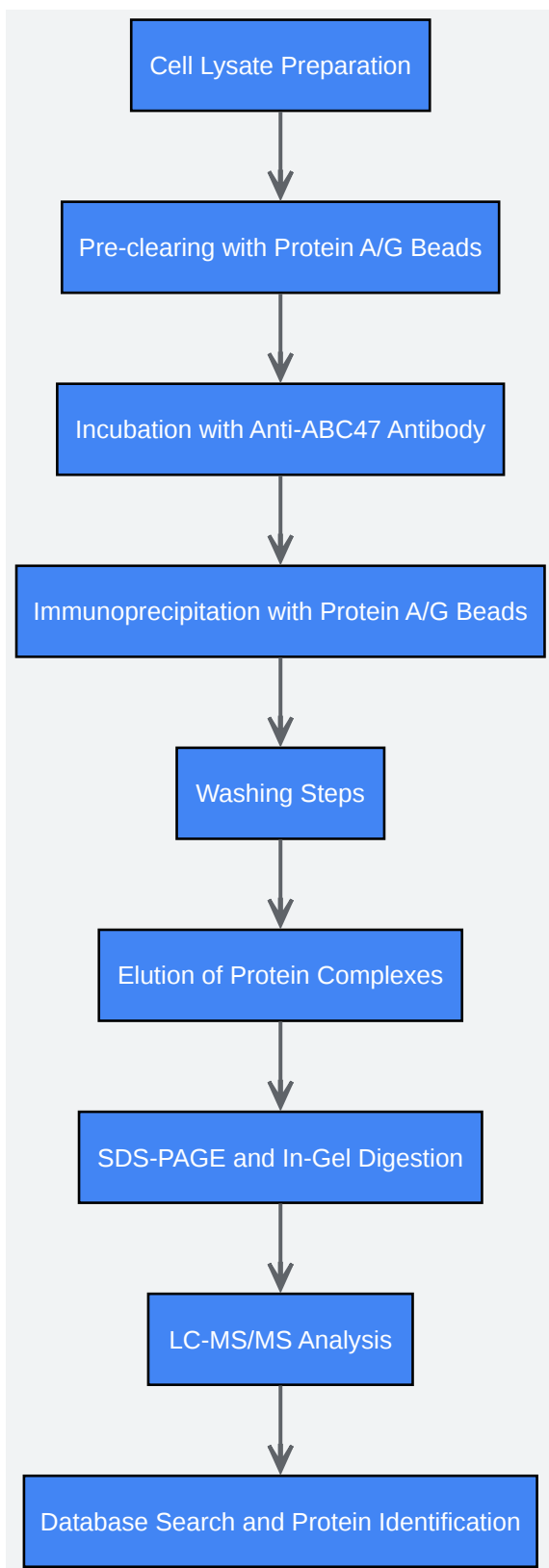
Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving **ABC47** and the experimental workflow for identifying its interactors.



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Caption: **ABC47** signaling pathway and key interacting proteins.



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